molecular formula C18H23NO4 B13009682 2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid

2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid

Cat. No.: B13009682
M. Wt: 317.4 g/mol
InChI Key: KODAJNKUTWJAKW-UHFFFAOYSA-N
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Description

2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[222]octan-1-yl)acetic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a bicyclo[222]octane ring system

Preparation Methods

The synthesis of 2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.2]octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the benzyloxycarbonyl group: This step involves the protection of the amino group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the acetic acid moiety: This can be done through a nucleophilic substitution reaction, where the protected amino group reacts with a suitable acetic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyloxycarbonyl protecting group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as a biochemical probe, helping to elucidate the function of specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The bicyclo[2.2.2]octane ring system provides structural rigidity, enhancing the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid can be compared with other similar compounds, such as:

    4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid: This compound has a similar structure but differs in the position of the acetic acid moiety.

    Methyl 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate: This compound has a methyl ester group instead of the acetic acid moiety.

The uniqueness of 2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetic acid

InChI

InChI=1S/C18H23NO4/c20-15(21)12-17-6-9-18(10-7-17,11-8-17)19-16(22)23-13-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,19,22)(H,20,21)

InChI Key

KODAJNKUTWJAKW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)CC(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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